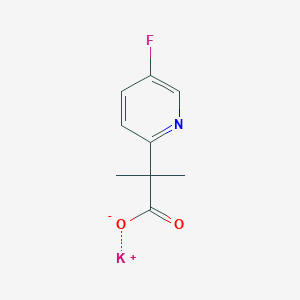
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate, also known as DMXAA, is a small molecule with promising anti-cancer properties. It was first discovered in the early 1990s and has since undergone extensive research to determine its mechanisms of action and potential applications in cancer treatment. In
Mechanism of Action
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate activates the STING (Stimulator of Interferon Genes) pathway, which is a key pathway in the immune response to cancer. STING is activated when Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate binds to a receptor on the surface of immune cells, leading to the production of cytokines such as TNF-α and IFN-α. These cytokines then activate immune cells to target and destroy cancer cells.
Biochemical and Physiological Effects:
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate has been shown to have a range of biochemical and physiological effects. In addition to activating the immune system, Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate has been shown to increase blood vessel permeability, leading to increased delivery of chemotherapy drugs to tumors. Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate also has anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that tumors need to grow and spread.
Advantages and Limitations for Lab Experiments
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it accessible for research purposes. Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate has also been extensively studied, with a large body of literature available on its mechanisms of action and potential applications. However, there are also limitations to using Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate in lab experiments. It has been shown to have variable effects in different types of cancer, and its anti-cancer properties may be influenced by factors such as tumor size and immune system status.
Future Directions
There are several future directions for research on Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate. One area of interest is in combination therapy, where Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate is used in conjunction with other anti-cancer drugs to enhance their effectiveness. Another area of interest is in identifying biomarkers that can predict which patients will respond best to Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate treatment. Finally, there is ongoing research into developing more potent and selective STING agonists, which could have even greater anti-cancer properties than Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate.
Conclusion:
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate is a small molecule with promising anti-cancer properties. Its activation of the STING pathway leads to the production of cytokines that target and destroy cancer cells, making it a potential treatment option for various types of cancer. While there are limitations to using Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate in lab experiments, its accessibility and extensive research make it an important tool for cancer research. Ongoing research into Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate and its future directions will continue to shed light on its potential as a cancer treatment.
Synthesis Methods
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate can be synthesized using a multi-step process that involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with 4-morpholinylamine and methyl benzoate. The resulting product is then purified through column chromatography to obtain pure Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate. This synthesis method has been optimized over the years to increase yield and purity, making Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate more accessible for research purposes.
Scientific Research Applications
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in various types of cancer, including lung, colon, and breast cancer. Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate works by activating the immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then target and destroy cancer cells, leading to tumor regression.
properties
IUPAC Name |
methyl 2-[(2,6-dichloropyridine-3-carbonyl)amino]-5-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-26-18(25)13-10-11(23-6-8-27-9-7-23)2-4-14(13)21-17(24)12-3-5-15(19)22-16(12)20/h2-5,10H,6-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTSBHIIRAAYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


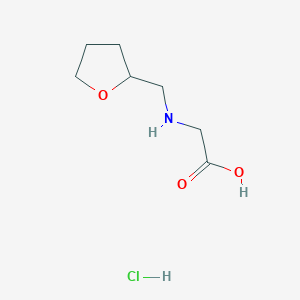
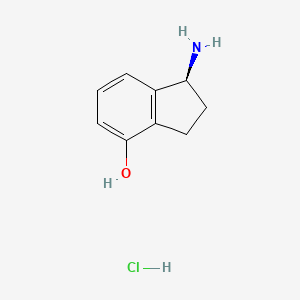
![2-(2-{[(acetyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine](/img/structure/B2686530.png)
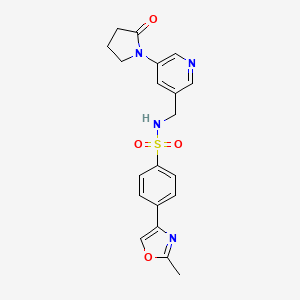
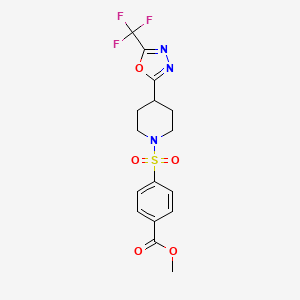
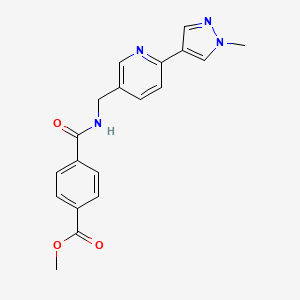

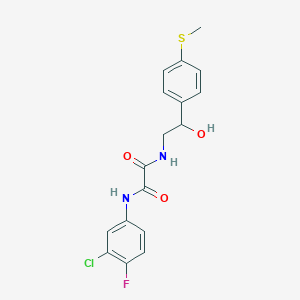
![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2686540.png)
![4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2686546.png)
